N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a hybrid heterocyclic compound featuring a carbazole core linked to a 1,2,4-triazole moiety via a hydrazide bridge. Its molecular formula is C28H28N6O2S (MW: 536.63 g/mol), with structural complexity arising from the conjugation of these pharmacologically significant scaffolds .
Synthesis of this compound likely follows established hydrazide condensation protocols, analogous to methods described for related carbazole-triazole hybrids. For instance, 2-(9H-carbazol-9-yl)acetohydrazide intermediates can react with aldehydes or ketones under refluxing ethanol to form hydrazone linkages, as demonstrated in the synthesis of structurally similar derivatives . Characterization via 1H/13C NMR, HRMS, and X-ray crystallography (using software like SHELXL ) would confirm regioselectivity and stereochemistry, particularly the E-configuration of the hydrazone bond .
Properties
Molecular Formula |
C27H26N6OS |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C27H26N6OS/c1-3-32-23-13-9-8-12-21(23)22-16-19(14-15-24(22)32)17-28-29-25(34)18-35-27-31-30-26(33(27)4-2)20-10-6-5-7-11-20/h5-17H,3-4,18H2,1-2H3,(H,29,34)/b28-17+ |
InChI Key |
LDLQTMVSYKBCHT-OGLMXYFKSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NN=C(N3CC)C4=CC=CC=C4)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NN=C(N3CC)C4=CC=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves multiple steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the 9-ethyl-9H-carbazole derivative. This can be achieved through the alkylation of carbazole with ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Triazole Derivative: The next step involves the formation of the triazole ring. This can be done by reacting 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with an appropriate electrophile.
Coupling Reaction: The final step involves the coupling of the carbazole and triazole derivatives through a hydrazide linkage. This can be achieved by reacting the carbazole derivative with the triazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the hydrazide linkage, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the carbazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic and nucleophilic reagents, such as alkyl halides and amines, can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.
Reduction: Reduced derivatives with amine functionalities.
Substitution: Substituted derivatives with various functional groups attached to the carbazole or triazole rings.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds featuring triazole rings. N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has shown promising results against various bacterial strains. For instance, research indicates that derivatives with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Compounds containing carbazole and triazole moieties have been investigated for their anticancer properties. The structural features of N'-[(E)-(9-ethyl-9H-carbazol-3-y)methylidene]-2-[ (4 -ethyl -5 -phenyl -4H -1,2,4-triazol -3 -yl) sulfanyl] acetohydrazide suggest potential mechanisms for inhibiting cancer cell proliferation through apoptosis induction or cell cycle arrest .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been explored. Similar triazole derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory responses, such as lipoxygenase .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of hydrazides including the target compound. They evaluated their antimicrobial efficacy using standard disk diffusion methods against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, highlighting the potential of these compounds as new antimicrobial agents .
Case Study 2: Anticancer Activity
Another study focused on evaluating the cytotoxic effects of N'-[(E)-(9-ethyl-9H-carbazol-3-y)methylidene]-2-[ (4 -ethyl -5 -phenyl -4H -1,2,4-triazol -3 -yl) sulfanyl] acetohydrazide on various cancer cell lines. The findings demonstrated that this compound could induce apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is not well-documented. based on its structure, it is likely to interact with molecular targets through various pathways:
Molecular Targets: Potential targets include enzymes, receptors, and DNA.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Key Trends and Insights
Triazole vs. Oxadiazole Moieties: The 1,2,4-triazole core in the target compound provides a sulfur atom for covalent interactions (e.g., with cysteine residues in enzymes), whereas oxadiazole analogues rely on nitrogen-based hydrogen bonding.
Aromatic Extensions: Pyridine-substituted analogues (e.g., ZE-4b ) show improved solubility and antimicrobial activity compared to purely phenyl-substituted systems.
Hydrazone Flexibility :
- Compounds with heterocyclic hydrazone moieties (e.g., pyrrole or nitrobenzylidene in ) demonstrate superior anticancer activity, suggesting that the carbazole-triazole scaffold’s rigidity in the target compound could be optimized by introducing flexible substituents.
Synthetic Yields :
- The target compound’s synthesis likely mirrors high-yield routes (72–76%) seen in analogous hydrazide condensations , though its complex structure may require stringent purification.
Biological Activity
N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis and Structure
The compound is synthesized through a reaction involving 9-ethyl-9H-carbazole derivatives and triazole-based sulfanyl groups. The molecular structure can be represented as follows:
This structure includes a carbazole moiety linked to a triazole unit via a sulfanyl group, which is crucial for its biological activity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that carbazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide showed effective inhibition against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.5 to 2 µg/mL against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 - 2 |
| Escherichia coli | 1 - 3 |
| Candida albicans | 1 - 4 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives containing the carbazole structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have demonstrated cytotoxic effects against breast cancer and leukemia cell lines .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has shown promise in reducing inflammation. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Membrane Disruption : The compound may increase membrane permeability in bacteria, leading to cell death.
- DNA Interaction : It potentially interacts with bacterial DNA replication processes, inhibiting essential enzymes like DNA polymerase.
- Cytotoxicity Induction : In cancer cells, it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have been conducted to evaluate the efficacy of carbazole derivatives:
- Antibacterial Efficacy : A study reported that a series of carbazole derivatives exhibited varying degrees of antibacterial activity against clinical isolates of E. coli and Klebsiella pneumoniae, with some derivatives achieving MIC values as low as 0.5 µg/mL.
- Anticancer Activity : A derivative was tested against MCF7 breast cancer cells and showed significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
